ONO-5334 - 620614-15-5

ONO-5334

Catalog Number: EVT-8250526
CAS Number: 620614-15-5
Molecular Formula: C21H34N4O4S
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ONO-5334 involves multiple steps that begin with the preparation of key intermediates. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds.
  2. Reagents and Conditions: Various reagents are employed under controlled temperature and pressure conditions to facilitate chemical reactions.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels essential for pharmacological studies.
Molecular Structure Analysis

ONO-5334 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical structure can be represented as follows:

  • Chemical Formula: C₁₈H₃₁N₃O₄S
  • Molecular Weight: 373.53 g/mol

The structure features a cycloheptane backbone, a thiazolidine ring, and hydrazine moieties, which are critical for its interaction with cathepsin K. The presence of these structural elements enhances the compound's selectivity and potency against the target enzyme .

Chemical Reactions Analysis

ONO-5334 primarily acts through the inhibition of cathepsin K, which plays a significant role in osteoclast-mediated bone resorption. The mechanism involves:

  1. Binding to Cathepsin K: ONO-5334 binds to the active site of cathepsin K, preventing substrate access.
  2. Inhibition of Enzyme Activity: This binding effectively inhibits the enzymatic activity that leads to bone degradation.

Studies have demonstrated that ONO-5334 can significantly reduce bone resorption markers in animal models, indicating its efficacy in altering bone metabolism .

Mechanism of Action

The mechanism of action of ONO-5334 revolves around its role as a cathepsin K inhibitor:

  1. Inhibition Process: By binding to cathepsin K, ONO-5334 blocks the proteolytic activity necessary for osteoclast function.
  2. Impact on Bone Metabolism: This inhibition leads to decreased osteoclast activity, resulting in reduced bone resorption and increased bone mineral density.

Clinical studies have shown that ONO-5334 effectively increases bone mineral density in postmenopausal women, highlighting its potential as a treatment for osteoporosis .

Physical and Chemical Properties Analysis

Key physical and chemical properties of ONO-5334 include:

  • Solubility: Generally soluble in organic solvents with limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may require specific storage conditions to maintain integrity over time.
  • pH Sensitivity: The compound's activity may vary with pH; thus, formulation considerations are crucial for oral administration.

These properties are essential for understanding how ONO-5334 behaves in biological systems and its formulation into therapeutic agents .

Applications

ONO-5334 has several scientific uses primarily focused on:

  1. Treatment of Osteoporosis: Its ability to inhibit bone resorption makes it a candidate for treating postmenopausal osteoporosis.
  2. Rheumatoid Arthritis Management: Research indicates potential benefits in managing joint destruction associated with rheumatoid arthritis through its effects on bone metabolism.
  3. Bone Health Research: As a tool compound, ONO-5334 is utilized in studies aimed at understanding bone remodeling processes and developing new therapeutic strategies.

The ongoing research surrounding ONO-5334 continues to explore its full potential in clinical settings while assessing long-term safety and efficacy .

Mechanism of Action and Molecular Targets

Inhibition of Cathepsin K: Molecular Interactions and Selectivity Profiling

ONO-5334 (chemical name: N-((1S)-3-((2Z)-2-((4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazino)-2,3-dioxo-1-(tetrahydro-2H-pyran-4-yl)propyl)cycloheptanecarboxamide) is a potent, orally active small-molecule inhibitor of cathepsin K (CatK), a cysteine protease critical for bone matrix degradation. Its molecular formula is C₂₁H₃₄N₄O₄S, with a molecular weight of 438.59 g/mol [1]. ONO-5334 binds reversibly and competitively to the active site of CatK, forming hydrogen bonds and hydrophobic interactions with key residues (e.g., Gly66, Asn161, and Asp162) in the enzyme’s substrate-binding cleft. This interaction prevents CatK-mediated hydrolysis of type I collagen, the primary organic component of bone [2] [8].

The inhibitor exhibits exceptional selectivity for CatK across species, with inhibition constants (Ki) of 0.10 nM for human CatK, 0.049 nM for rabbit CatK, and 0.85 nM for rat CatK [2]. Selectivity profiling against other cysteine proteases reveals Ki values of 0.83 nM for cathepsin S, 1.7 nM for cathepsin L, 32 nM for cathepsin B, 82 nM for calpain I, and 69 nM for calpain II, indicating a >8- to 320-fold preference for CatK over off-target proteases [8] [9]. This specificity minimizes interference with non-skeletal physiological processes.

Table 1: Selectivity Profile of ONO-5334 for Cathepsin K vs. Related Proteases

EnzymeSpeciesInhibition Constant (Ki, nM)Selectivity Ratio (vs. CatK)
Cathepsin KHuman0.101.0
Cathepsin SHuman0.838.3
Cathepsin LHuman1.717.0
Cathepsin BHuman32320.0
Calpain IPorcine82820.0
Calpain IIPorcine69690.0

Source: [2] [8]

Comparative Pharmacology with Other Cathepsin K Inhibitors (e.g., Odanacatib)

ONO-5334 belongs to the same therapeutic class as odanacatib but exhibits distinct pharmacological properties. Both inhibitors share a reversible mechanism of CatK inhibition and demonstrate sub-nanomolar potency. However, ONO-5334 features a shorter plasma half-life (~15 hours) compared to odanacatib (~84 hours), which may influence dosing flexibility [3] [7]. Structurally, ONO-5334 incorporates a tetrahydropyranyl group and a cycloheptanecarboxamide moiety, differentiating it from odanacatib’s biaryl P1' group [1] [3].

In preclinical models, ONO-5334 suppresses bone resorption markers (e.g., serum C-telopeptide of type I collagen [CTX-I]) by 60–90% without suppressing bone formation markers (e.g., osteocalcin and bone-specific alkaline phosphatase) [8] [9]. This contrasts with bisphosphonates (e.g., alendronate), which reduce both resorption and formation. Odanacatib similarly spares formation markers but induces a slower reversal of effect after discontinuation due to its prolonged half-life [3] [6].

Table 2: Key Pharmacological Differences Between ONO-5334 and Odanacatib

ParameterONO-5334Odanacatib
Molecular Weight438.59 g/mol521.47 g/mol
CatK Ki (Human)0.10 nM0.20 nM
Plasma Half-Life~15 hours~84 hours
Dosing FrequencyOnce daily (clinical trials)Once weekly (clinical use)
Effect on Bone FormationMinimal suppressionMinimal suppression
ReversibilityRapid (days)Gradual (weeks)

Source: [1] [3] [7]

Impact on Osteoclast-Mediated Bone Resorption Pathways

ONO-5334 disrupts osteoclast function by specifically inhibiting CatK-dependent collagenolysis without inducing osteoclast apoptosis. In human osteoclast cultures, ONO-5334 reduces bone resorption at concentrations >100-fold lower than alendronate (IC₅₀: 0.11 µM vs. 14.4 µM) [8]. Unlike bisphosphonates, it preserves osteoclast viability and actin ring structure, allowing continued secretion of non-collagenolytic signaling molecules that promote osteoblast recruitment [8] [9].

In ovariectomized (OVX) cynomolgus monkeys—a model of postmenopausal bone loss—eight months of ONO-5334 (30 mg/kg/day) suppressed urinary CTX-I to near-zero levels while maintaining serum osteocalcin at sham-operated levels. This dual effect increased cortical bone mineral density (BMD) at the femoral neck by 8.2% and improved vertebral compressive strength by 48% compared to untreated OVX controls [6] [9]. Micro-computed tomography analysis confirmed significant restoration of trabecular microstructure, including increases in bone volume fraction (+56%) and trabecular thickness (+32%) [9].

Clinical data from the 24-month OCEAN trial in postmenopausal women with osteoporosis mirrored these findings: ONO-5334 (300 mg/day) increased lumbar spine BMD by 7.0% and femoral neck BMD by 3.6%, comparable to alendronate. Notably, bone formation markers (procollagen type I N-terminal propeptide [PINP] and bone-specific alkaline phosphatase) returned to baseline levels after 12 months of treatment, whereas alendronate suppressed them persistently [4] [5]. The rapid reversibility of ONO-5334’s effects upon discontinuation—evidenced by transient increases in CTX-I and tartrate-resistant acid phosphatase 5b (TRAP5b)—further underscores its non-cytotoxic mechanism [4].

Properties

CAS Number

620614-15-5

Product Name

ONO-5334

IUPAC Name

N-[(1S)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide

Molecular Formula

C21H34N4O4S

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1

InChI Key

BTZCSXIUAFVRTE-CHGLIHOBSA-N

SMILES

CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C

Canonical SMILES

CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C

Isomeric SMILES

C[C@@H]1CS/C(=N\NC(=O)C(=O)[C@H](C2CCOCC2)NC(=O)C3CCCCCC3)/N1C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.